Chymotrypsin Resistance: near-complete blockade of proteolysis for β-homoisoleucine-containing angiotensin II analogs vs. rapid degradation of native sequence
Angiotensin II analogs in which position 5 was substituted with β-homoisoleucine (without sarcosine at position 1) exhibited virtually no degradation upon incubation with chymotrypsin for up to 3 h, whereas the native angiotensin II sequence is a known chymotrypsin substrate [1]. The same study reported pressor activities of 2.82 % (analog II) and 29.2 % (analog III) relative to native angiotensin II in vagotomized, ganglion-blocked rats, confirming that the β-homoisoleucine modification imparts protease resistance while modulating bioactivity [1].
| Evidence Dimension | Resistance to chymotrypsin-catalyzed hydrolysis |
|---|---|
| Target Compound Data | [5-β-homoisoleucine]angiotensin II: very little or no degradation up to 3 h (observed by incubation assay) [1] |
| Comparator Or Baseline | Native angiotensin II (Ile⁵): rapidly degraded by chymotrypsin (baseline; quantitative half-life not reported in this study) [1] |
| Quantified Difference | Qualitatively: complete protection vs. rapid degradation; in vivo pressor activity reduced to 2.82–29.2% of native [1] |
| Conditions | Chymotrypsin incubation assay; pressor activity measured in vagotomized, ganglion-blocked rats by single-injection procedure [1] |
Why This Matters
Demonstrates that β-homologation at the isoleucine position can confer chymotrypsin resistance in peptide hormones, a critical advantage for designing longer-acting therapeutic peptides where proteolytic stability is a key selection criterion.
- [1] Authors not specified. (n.d.). Synthesis of angiotensin II analogs by incorporating β-homotyrosine or β-homoisoleucine residues. Retrieved from Scilit/Semantic Scholar. https://www.scilit.net/publications/97f4e1112a379b13fb54c42b7aee7151 View Source
